5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Overview
Description
5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. The process begins with the preparation of intermediate compounds, followed by a series of reactions to form the final product. Common reagents used in these reactions include ethoxybenzene, fluorophenylmethanol, and diazinane derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Conducted in acidic or basic media at elevated temperatures.
Reduction: Performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Often carried out in the presence of catalysts or under reflux conditions to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler hydrocarbon chains.
Scientific Research Applications
5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological outcomes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: Shares a similar core structure but differs in functional groups.
5-({3-ETHOXY-4-[(4-FLUOROBENZYL)OXY]BENZYLIDENE}-1,3-DIMETHYL-2-THIOXODIHYDROPYRIMIDINE-4,6 (1H,5H)-DIONE: Another related compound with variations in the substituents.
Uniqueness
The uniqueness of 5-({3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5/c1-2-27-17-10-13(9-15-18(24)22-20(26)23-19(15)25)5-8-16(17)28-11-12-3-6-14(21)7-4-12/h3-10H,2,11H2,1H3,(H2,22,23,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGNAUSNNRBWPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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